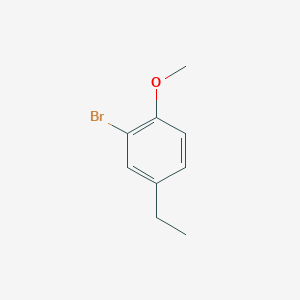

2-Bromo-4-ethylanisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-ethyl-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-3-7-4-5-9(11-2)8(10)6-7/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDXTNZWHRBQJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40550913 | |

| Record name | 2-Bromo-4-ethyl-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99179-98-3 | |

| Record name | 2-Bromo-4-ethyl-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-4-ethylanisole: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-4-ethylanisole, a key aromatic building block in organic synthesis. We will delve into its core chemical properties, establish a validated synthesis protocol, analyze its spectroscopic signature, and explore its reactivity and utility in modern synthetic chemistry, particularly in the development of novel molecular entities.

Section 1: Core Physicochemical and Structural Properties

This compound, systematically named 2-bromo-4-ethyl-1-methoxybenzene, is a substituted anisole derivative.[1] Its chemical structure features a benzene ring functionalized with a methoxy group, an ethyl group, and a bromine atom. The strategic placement of these groups, particularly the ortho-bromo substituent relative to the activating methoxy group, makes it a valuable intermediate for introducing further molecular complexity.

Key quantitative properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 99179-98-3 | [1][2][3][4] |

| Molecular Formula | C₉H₁₁BrO | [1][3][4] |

| Molecular Weight | 215.09 g/mol | [1][3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Purity | Typically ≥95-98% | [2][5] |

Section 2: Synthesis and Mechanistic Rationale

The most direct and common synthesis of this compound is achieved through the electrophilic aromatic substitution of 4-ethylanisole.[1][3] The choice of this precursor is logical, as the methoxy group is a strong activating, ortho, para-directing group. Since the para position is already occupied by the ethyl group, bromination is directed almost exclusively to one of the ortho positions.

Mechanism of Synthesis: Electrophilic Aromatic Bromination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The methoxy group (-OCH₃) strongly activates the benzene ring towards electrophiles through its +R (resonance) effect, which dominates over its -I (inductive) effect.[6] This resonance donation of electrons increases the nucleophilicity of the aromatic ring, particularly at the ortho and para positions. With the para position blocked by the ethyl group, the incoming bromine electrophile (Br⁺), generated from a bromine source like N-Bromosuccinimide (NBS) or diatomic bromine (Br₂), preferentially attacks the electron-rich ortho position to form a stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation re-aromatizes the ring to yield the final product, this compound.

Validated Laboratory Protocol

This protocol describes a reliable method for the synthesis of this compound.

Materials:

-

4-Ethylanisole (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Acetonitrile (or a similar polar aprotic solvent)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-ethylanisole (1.0 equiv) in acetonitrile. Protect the reaction from light by wrapping the flask in aluminum foil.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 equiv) to the solution portion-wise over 10-15 minutes at room temperature. The slight excess of NBS ensures complete consumption of the starting material.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a pure, colorless to pale yellow liquid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Section 3: Spectroscopic Characterization

Confirming the identity and purity of this compound relies on standard spectroscopic methods. The expected spectral data are as follows:

-

¹H NMR (Proton NMR): The proton NMR spectrum provides a clear fingerprint of the molecule.

-

Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) around δ 1.2 ppm and a quartet for the methylene protons (-CH₂) around δ 2.6 ppm.

-

Methoxy Group: A sharp singlet for the methoxy protons (-OCH₃) around δ 3.8-3.9 ppm.

-

Aromatic Protons: Three distinct signals in the aromatic region (δ 6.7-7.4 ppm). One proton will appear as a doublet (ortho to the ethyl group), another as a doublet of doublets (meta to both ethyl and bromo groups), and the last as a doublet (ortho to the bromo group).

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will show nine distinct signals corresponding to each unique carbon atom in the molecule, including signals for the ethyl, methoxy, and six aromatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for both aromatic and aliphatic groups around 2850-3100 cm⁻¹, strong C-O stretching for the ether linkage around 1250 cm⁻¹, and C-Br stretching in the fingerprint region below 700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Section 4: Reactivity and Synthetic Utility

This compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is sufficiently reactive for oxidative addition to a Pd(0) catalyst, a key rate-determining step in many cross-coupling cycles.[7] This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position.

Key Transformations:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of biaryl compounds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial transformation in the synthesis of many pharmaceutical agents.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing access to substituted alkynyl arenes.

-

Grignard Reagent Formation: The bromo-group can be converted into a Grignard reagent (R-MgBr) by reacting with magnesium metal, which can then be used as a potent nucleophile to react with various electrophiles.

The reactivity of the C-Br bond is generally intermediate between that of C-I (more reactive) and C-Cl (less reactive) bonds, providing a good balance of stability and reactivity for sequential cross-coupling strategies.[8]

Application in Cross-Coupling Reactions

Caption: Synthetic utility of this compound in cross-coupling.

Section 5: Safety, Handling, and Storage

As with all laboratory chemicals, this compound must be handled with appropriate care.

-

Hazards: It is known to cause skin and serious eye irritation.[9] It may also cause respiratory irritation if inhaled.[1][9] While specific toxicity data is limited, related bromo-aromatic compounds are often harmful if swallowed or in contact with skin.[10][11]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[9] All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: Rinse mouth and seek immediate medical attention.

-

Section 6: References

- This compound | 99179-98-3. (n.d.). Smolecule. Retrieved from https://www.smolecule.com/2-bromo-4-ethylanisole-cas-99179-98-3

- This compound. (n.d.). CymitQuimica. Retrieved from https://www.cymitquimica.com/2-bromo-4-ethylanisole-cas-99179-98-3

- 2-Bromo-4-ethylaniline. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-ethylaniline

- 2-Bromo-4-methylanisole 97. (n.d.). Sigma-Aldrich. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/480835

- SAFETY DATA SHEET - 2-Bromo-4-methylaniline. (2021, December 24). Fisher Scientific. Retrieved from https://www.fishersci.com/msds?productName=AC154240100

- This compound 99179-98-3 wiki. (n.d.). Guidechem. Retrieved from https://www.guidechem.com/wiki/2-bromo-4-ethylanisole-cas-99179-98-3.html

- 2-Bromo-4-methylaniline(583-68-6) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from https://www.chemicalbook.com/spectrum/583-68-6_1HNMR.htm

- 2-Bromo-4-ethyl-1-methoxybenzene. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-ethyl-1-methoxybenzene

- 2-Bromo-4-methylanisole. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-methylanisole

- SAFETY DATA SHEET - 2-Bromo-4-nitroaniline. (2025, March 24). TCI Chemicals. Retrieved from https://www.tcichemicals.com/BE/en/assets/sds/B4873_E01.pdf

- How is the bromination mechanism of anisole carried out? (2016, August 15). Quora. Retrieved from https://www.quora.com/How-is-the-bromination-mechanism-of-anisole-carried-out

- A Comparative Guide to the Kinetic Analysis of 2-Bromo-4-methylpyridine Cross-Coupling Reactions. (n.d.). Benchchem. Retrieved from https://www.benchchem.com/product/b7030/technical-information/comparative-guide-to-the-kinetic-analysis-of-2-bromo-4-methylpyridine-cross-coupling-reactions

- A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. (n.d.). Benchchem. Retrieved from https://www.benchchem.com/product/b7031/technical-information/comparative-guide-to-mechanistic-studies-of-cross-coupling-reactions-involving-2-bromo-4-iodopyridine

- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016, December 9). NIH. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5148813/

- 2-ETHYLANISOLE(14804-32-1) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from https://www.chemicalbook.com/spectrum/14804-32-1_1HNMR.htm

- Kinetic studies of the Suzuki reaction with Ethyl 2-Bromo-4-methoxybenzoate. (n.d.). Benchchem. Retrieved from https://www.benchchem.com/product/b7029/technical-information/kinetic-studies-of-the-suzuki-reaction-with-ethyl-2-bromo-4-methoxybenzoate

- This compound. (n.d.). P212121 Store. Retrieved from https://store.p212121.com/2-bromo-4-ethylanisole/

References

- 1. Buy this compound | 99179-98-3 [smolecule.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. guidechem.com [guidechem.com]

- 4. 2-Bromo-4-ethyl-1-methoxybenzene | C9H11BrO | CID 13838825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.p212121.com [store.p212121.com]

- 6. quora.com [quora.com]

- 7. benchchem.com [benchchem.com]

- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Bromo-4-methylanisole 97 22002-45-5 [sigmaaldrich.com]

- 10. 2-Bromo-4-ethylaniline | C8H10BrN | CID 10631857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

2-Bromo-4-ethylanisole CAS number 99179-98-3

An In-Depth Technical Guide to 2-Bromo-4-ethylanisole (CAS No. 99179-98-3)

Introduction

This compound is a substituted aromatic ether that serves as a versatile intermediate in organic synthesis. With a molecular structure featuring a methoxy group, an ethyl group, and a bromine atom on a benzene ring, it possesses multiple reactive sites, making it a valuable building block for more complex molecules. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, covering its chemical properties, synthesis, mechanistic rationale, applications, and safety protocols. The information is synthesized from established chemical principles and available technical data to ensure accuracy and practical utility in a laboratory setting.

Physicochemical Properties & Chemical Identifiers

Precise identification and understanding of a compound's physical properties are foundational to its application in research and development. This compound is typically a colorless to pale yellow liquid with a distinct aromatic character.[1] Key identifying and physical data are summarized below.

| Property | Value | Source |

| CAS Number | 99179-98-3 | [1][2][3] |

| IUPAC Name | 2-bromo-4-ethyl-1-methoxybenzene | [1][4] |

| Molecular Formula | C₉H₁₁BrO | [1][2][3] |

| Molecular Weight | 215.09 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Canonical SMILES | CCC1=CC(=C(C=C1)OC)Br | [1][2][4] |

| InChI Key | VPDXTNZWHRBQJL-UHFFFAOYSA-N | [1][2][4] |

| Purity (Typical) | ≥95% - >98% | [3][5][6] |

Synthesis and Mechanistic Rationale

The most common and direct synthesis of this compound involves the electrophilic aromatic substitution of its precursor, 4-ethylanisole.[1][2] The choice of brominating agent and reaction conditions is critical to achieving high regioselectivity and yield.

Directive Effects in Electrophilic Bromination

The regiochemical outcome of the bromination is dictated by the directing effects of the substituents on the aromatic ring. The methoxy (-OCH₃) group is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance. The ethyl (-CH₂CH₃) group is a weak activating group and is also ortho, para-directing.

In the starting material, 4-ethylanisole, the para position relative to the strongly directing methoxy group is occupied by the ethyl group. Therefore, the incoming electrophile (Br⁺) is predominantly directed to the positions ortho to the methoxy group (C2 and C6). This makes the synthesis highly selective for the desired 2-bromo isomer.

Recommended Synthesis Protocol

This protocol describes the bromination of 4-ethylanisole using N-Bromosuccinimide (NBS), a common and effective electrophilic brominating agent that is safer and easier to handle than liquid bromine.[1]

Materials:

-

4-Ethylanisole (precursor)

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or other suitable polar aprotic solvent)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Condenser (optional, for reflux)

-

Separatory funnel

-

Sodium thiosulfate solution (aqueous, for quenching)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for elution)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 4-ethylanisole (1.0 eq.) in acetonitrile.

-

Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq.) to the solution portion-wise while stirring. The reaction is typically performed at room temperature but may be gently heated to ensure completion.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up & Quenching: Upon completion, cool the reaction mixture to room temperature. Quench any unreacted bromine by washing with a sodium thiosulfate solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Analytical Characterization

Confirmation of the structure and assessment of purity are critical post-synthesis. Standard analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons (typically in the 6.8-7.5 ppm range), a singlet for the methoxy protons (~3.8 ppm), and a quartet and triplet for the ethyl group protons.

-

¹³C NMR: The carbon spectrum will confirm the presence of nine distinct carbon atoms, including the methoxy carbon, two ethyl carbons, and six aromatic carbons (four protonated, two quaternary).

-

-

Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching for the aromatic and alkyl groups, C-O stretching for the ether linkage, and C-Br stretching in the fingerprint region.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to determine the purity of the final product and to separate it from any unreacted starting material or isomeric byproducts.[7]

Reactivity and Applications

This compound is a valuable intermediate due to its potential for further functionalization.

-

Chemical Reactivity:

-

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, often requiring metal catalysis (e.g., Buchwald-Hartwig amination).[1]

-

Metal-Halogen Exchange: The bromo-group can undergo metal-halogen exchange (e.g., with n-butyllithium) to form an organometallic species, which can then react with various electrophiles.

-

Cross-Coupling Reactions: It is an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

-

Oxidation: The ethyl group can be oxidized to an acetyl or carboxylic acid group under appropriate conditions.[1]

-

-

Industrial & Research Applications:

-

Pharmaceuticals: It serves as a key starting material or intermediate in the synthesis of more complex, biologically active molecules.[1]

-

Fragrance Industry: Its aromatic properties make it suitable for use in the formulation of perfumes and other scented products.[1]

-

Pesticides: The structural motif is explored in the development of new pesticides and insect repellents, leveraging its potential antimicrobial properties.[1]

-

Safety and Handling

Proper handling is essential due to the potential hazards associated with this class of compounds.

-

GHS Hazard Classification: Based on data for the compound and structurally similar molecules, this compound should be handled as a hazardous substance.[4]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a standard laboratory coat.

-

Respiratory Protection: Use in a well-ventilated fume hood. If inhalation risk is high, a NIOSH-approved respirator may be necessary.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

- 1. Buy this compound | 99179-98-3 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. BioOrganics [bioorganics.biz]

- 4. 2-Bromo-4-ethyl-1-methoxybenzene | C9H11BrO | CID 13838825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. store.p212121.com [store.p212121.com]

- 7. 2-Bromo-4-methylanisole | SIELC Technologies [sielc.com]

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-ethylanisole

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-ethylanisole (CAS No: 99179-98-3), a key intermediate in various synthetic applications.[1][2] Designed for researchers, scientists, and professionals in drug development, this document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are derived from established spectroscopic principles and comparative analysis with structurally analogous compounds, ensuring a robust predictive framework for experimental validation.

Molecular Structure and Properties

This compound possesses the molecular formula C₉H₁₁BrO and a molecular weight of approximately 215.09 g/mol .[1][2] Its structure, featuring a substituted benzene ring with a bromine atom, an ethyl group, and a methoxy group, gives rise to a distinct spectroscopic fingerprint. Understanding this structure is fundamental to interpreting the spectral data that follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| ~7.4 | d | 1H | H-3 | J ≈ 2.0 Hz |

| ~7.1 | dd | 1H | H-5 | J ≈ 8.5, 2.0 Hz |

| ~6.8 | d | 1H | H-6 | J ≈ 8.5 Hz |

| ~3.8 | s | 3H | -OCH₃ | - |

| ~2.6 | q | 2H | -CH₂CH₃ | J ≈ 7.5 Hz |

| ~1.2 | t | 3H | -CH₂CH₃ | J ≈ 7.5 Hz |

Predicted solvent: CDCl₃

The downfield shift of the aromatic protons is due to the deshielding effect of the benzene ring. The splitting patterns (doublet, doublet of doublets) arise from coupling between adjacent protons. The ethyl group displays a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The methoxy (-OCH₃) protons appear as a singlet as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's asymmetry, nine distinct signals are expected.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-1 (C-OCH₃) |

| ~112 | C-2 (C-Br) |

| ~133 | C-3 |

| ~140 | C-4 (C-CH₂CH₃) |

| ~128 | C-5 |

| ~111 | C-6 |

| ~56 | -OCH₃ |

| ~28 | -CH₂CH₃ |

| ~16 | -CH₂CH₃ |

Predicted solvent: CDCl₃

The carbons attached to the electronegative oxygen and bromine atoms (C-1 and C-2) are shifted downfield. The chemical shifts of the aromatic carbons are further influenced by the electron-donating or -withdrawing nature of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic ring, C-O, C-Br, and C-H bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Strong | Aliphatic C-H Stretch (-CH₃, -CH₂) |

| 1600-1450 | Medium-Strong | Aromatic C=C Bending |

| 1250-1200 | Strong | Aryl-O Stretch (asymmetric) |

| 1050-1020 | Strong | Aryl-O Stretch (symmetric) |

| 600-500 | Medium-Strong | C-Br Stretch |

The presence of these characteristic bands provides strong evidence for the key functional groups within the this compound structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Predicted Mass Spectrometry Data:

| m/z | Relative Intensity | Assignment |

| 214/216 | High | [M]⁺ (Molecular ion) |

| 199/201 | Medium | [M - CH₃]⁺ |

| 186/188 | Medium | [M - C₂H₅]⁺ |

| 135 | High | [M - Br]⁺ |

| 107 | Medium | [M - Br - C₂H₄]⁺ |

The molecular ion peak [M]⁺ will appear as a pair of peaks of nearly equal intensity at m/z 214 and 216. Common fragmentation pathways include the loss of a methyl radical from the methoxy group, loss of an ethyl radical, and cleavage of the C-Br bond.

Experimental Protocols

The following are standardized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse.

-

Set the spectral width to cover the expected chemical shift range (e.g., -1 to 10 ppm).

-

Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled sequence.

-

Set the spectral width to cover the expected range (e.g., 0 to 160 ppm).

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS (0 ppm).

IR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[3]

-

Record a background spectrum of the clean KBr/NaCl plates.

-

-

Data Acquisition:

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS, which typically provides detailed fragmentation patterns.

-

Mass Analysis: Scan a mass range that includes the expected molecular ion and fragment masses (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peaks (M⁺ and M+2) and major fragment ions. Compare the observed isotopic distribution of bromine-containing fragments with the theoretical pattern.

Visualizations

Molecular Structure of this compound

Caption: Structure of this compound.

General Spectroscopic Analysis Workflow

Caption: A generalized workflow for spectroscopic analysis.

References

The Solubility Profile of 2-Bromo-4-ethylanisole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, a thorough understanding of the physicochemical properties of key intermediates is paramount. 2-Bromo-4-ethylanisole, a substituted aromatic ether, serves as a versatile building block in the synthesis of various target molecules.[1] Its solubility in different organic solvents is a critical parameter that dictates its utility in reaction media, purification processes, and formulation development. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, grounded in theoretical principles and supplemented with practical experimental protocols.

Physicochemical Properties of this compound

A foundational understanding of the molecular characteristics of this compound is essential for predicting and interpreting its solubility behavior.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BrO | [1][2] |

| Molecular Weight | 215.09 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| IUPAC Name | 2-bromo-4-ethyl-1-methoxybenzene | [1][3] |

The structure of this compound, featuring a benzene ring substituted with a methoxy group, an ethyl group, and a bromine atom, results in a molecule of moderate polarity. The interplay of these functional groups governs its interactions with various solvents.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound. This principle posits that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another.

The key intermolecular forces at play in solutions of this compound are:

-

Van der Waals forces (London dispersion forces): These are present in all molecules and are particularly significant for the nonpolar hydrocarbon portions (ethyl group and benzene ring).

-

Dipole-dipole interactions: The electronegative oxygen and bromine atoms create a net dipole moment in the molecule, allowing for electrostatic interactions with polar solvent molecules.

-

Hydrogen bonding: While this compound itself cannot donate a hydrogen bond, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, enabling interactions with protic solvents.

The following diagram illustrates the key intermolecular interactions that govern the solubility of this compound in a polar protic solvent like ethanol.

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile

Based on its molecular structure and the principles of "like dissolves like," a qualitative solubility profile for this compound can be predicted. Since it is a liquid at room temperature, its solubility in many organic solvents will be high, often to the point of being completely miscible.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene, Diethyl Ether | Miscible / Very Soluble | Strong van der Waals interactions between the aromatic ring and ethyl group of the solute and the non-polar solvent molecules. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Miscible / Very Soluble | Favorable dipole-dipole interactions between the polar functional groups of the solute and the solvent. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble to Miscible | Hydrogen bonding between the solvent's hydroxyl group (donor) and the solute's methoxy oxygen (acceptor), in addition to dipole-dipole and van der Waals forces. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | Strong dipole-dipole interactions are expected to lead to good solubility. |

| Highly Polar Protic | Water | Insoluble | The large non-polar aromatic and alkyl portions of the molecule dominate, leading to unfavorable interactions with the highly polar and strongly hydrogen-bonded network of water. The solubility of the related compound 4-ethylanisole in water is very low.[4] |

Experimental Determination of Solubility and Miscibility

For precise applications, experimental verification of the predicted solubility is crucial. The following protocols provide robust methods for determining the solubility and miscibility of this compound.

Protocol 1: Qualitative Determination of Miscibility (Visual Method)

This method is a rapid and straightforward approach to assess whether this compound is miscible with a range of solvents at room temperature.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, acetone, ethanol, water)

-

Small, clear glass vials with caps

-

Calibrated pipettes

Procedure:

-

Add 1 mL of the chosen organic solvent to a clean, dry glass vial.

-

Add 1 mL of this compound to the same vial.

-

Cap the vial and shake vigorously for 30-60 seconds.

-

Allow the mixture to stand for at least 5 minutes.

-

Visually inspect the vial against a well-lit background.

-

Miscible: A single, clear, homogeneous liquid phase is observed.

-

Immiscible: Two distinct liquid layers are visible.

-

Partially Miscible: The mixture may appear cloudy or form an emulsion that separates over time.

-

Caption: Workflow for qualitative miscibility determination.

Protocol 2: Quantitative Determination of Solubility (Equilibrium Saturation Method)

For solvents in which this compound is not fully miscible, this method determines the saturation solubility at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or other sealable glass containers

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a suitable detector

Procedure:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. Use these to generate a calibration curve with the GC or HPLC.

-

Add a known volume of the solvent (e.g., 10 mL) to several vials.

-

Add an excess amount of this compound to each vial to create a saturated solution with a visible excess of the solute.

-

Seal the vials and place them in the thermostatically controlled environment (e.g., 25 °C).

-

Stir the mixtures for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, stop the stirring and allow the excess this compound to settle.

-

Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-droplets.

-

Dilute the filtered sample with the solvent as necessary to fall within the range of the calibration curve.

-

Analyze the diluted sample by GC or HPLC to determine the concentration of this compound.

-

The measured concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Caption: Workflow for quantitative solubility determination.

Applications in Research and Development

A comprehensive understanding of the solubility of this compound is critical for its effective use in several applications:

-

Reaction Chemistry: The choice of solvent can significantly impact reaction rates, yields, and selectivity. Knowing the solubility of this compound allows for the selection of appropriate solvents to ensure a homogeneous reaction mixture, which is often crucial for optimal performance.

-

Purification and Chromatography: Solubility data is essential for developing effective purification strategies. For instance, in liquid-liquid extractions, a solvent in which the desired product is highly soluble and impurities are not is chosen. In chromatography, the solubility in the mobile phase affects the elution profile.

-

Crystallization: Although this compound is a liquid, its derivatives may be solids. Knowledge of its solubility in various solvents can aid in the selection of anti-solvents for the crystallization of downstream products.

-

Formulation Development: In the development of pharmaceutical and agrochemical formulations, the solubility of active pharmaceutical ingredients (APIs) and their intermediates in various excipients and solvent systems is a key consideration for achieving the desired bioavailability and stability.

Safety and Handling

Working with this compound and organic solvents requires strict adherence to safety protocols to minimize risks.

General Precautions:

-

Always work in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[1]

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.[4]

Specific Hazards:

-

This compound: May cause skin and eye irritation.[1] Potential for respiratory irritation if inhaled.[1] The toxicological properties have not been fully investigated.

-

Organic Solvents: Many organic solvents are flammable and can form explosive mixtures with air. Keep away from ignition sources. Some solvents may be toxic, carcinogenic, or have other long-term health effects.[4][5]

Spill and Waste Disposal:

-

In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

-

Dispose of all waste containing this compound and organic solvents in properly labeled, sealed containers according to institutional and local regulations.

Conclusion

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a strong predictive understanding of its solubility profile can be derived from its molecular structure and the behavior of analogous compounds. It is anticipated to be highly soluble or miscible with a wide range of non-polar and polar aprotic and protic organic solvents, while being insoluble in water. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. A thorough understanding of its solubility, coupled with stringent safety practices, will enable researchers and drug development professionals to effectively and safely utilize this compound in their synthetic and formulation endeavors.

References

- 1. Buy this compound | 99179-98-3 [smolecule.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Bromo-4-ethyl-1-methoxybenzene | C9H11BrO | CID 13838825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Using solvents safely in the lab | Lab Manager [labmanager.com]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. files.upei.ca [files.upei.ca]

Regioselective bromination of 4-ethylanisole

An In-Depth Technical Guide to the Regioselective Bromination of 4-Ethylanisole

Abstract

This technical guide provides a comprehensive examination of the regioselective bromination of 4-ethylanisole (1-ethyl-4-methoxybenzene). We delve into the underlying principles of electrophilic aromatic substitution, analyzing the synergistic and competitive directing effects of the methoxy and ethyl substituents. Detailed, field-proven protocols utilizing various brominating agents, including elemental bromine and N-Bromosuccinimide (NBS), are presented. The guide elucidates the reaction mechanisms, explains the causal factors behind experimental choices that ensure high regioselectivity, and provides methodologies for product characterization. This document is intended for researchers, chemists, and drug development professionals seeking to master this specific transformation for the synthesis of key chemical intermediates.

Introduction: The Strategic Importance of 4-Ethylanisole Bromination

4-Ethylanisole (CAS 1515-95-3) is a disubstituted aromatic ether that serves as a valuable building block in organic synthesis.[1][2][3][4] The regioselective introduction of a bromine atom onto its aromatic nucleus is a critical transformation that yields versatile intermediates, such as 2-bromo-4-ethylanisole (CAS 99179-98-3).[5][6][7] These halogenated derivatives are pivotal in the synthesis of more complex molecules for the pharmaceutical, agrochemical, and fragrance industries.[8]

The core challenge in the bromination of 4-ethylanisole lies in controlling the position of substitution. The aromatic ring is influenced by two distinct activating groups, a methoxy group and an ethyl group, making the prediction and control of the reaction's regiochemical outcome a subject of both theoretical interest and practical importance. This guide will dissect the electronic and steric factors at play and provide robust protocols to achieve the desired isomer with high fidelity.

Theoretical Foundation: Unraveling Regioselectivity

The outcome of the electrophilic aromatic substitution (EAS) on 4-ethylanisole is governed by the directing effects of its two substituents.[9][10]

-

The Methoxy Group (-OCH₃): This is a strongly activating group.[11] Through its potent positive mesomeric (+M) or resonance effect, the oxygen atom's lone pairs donate electron density into the benzene ring. This donation significantly increases the nucleophilicity of the ring, particularly at the ortho (C2, C6) and para (C4) positions.[12][13] Since the C4 position is already occupied by the ethyl group, the methoxy group strongly directs incoming electrophiles to the C2 and C6 positions.

-

The Ethyl Group (-CH₂CH₃): This is a weakly activating group. It donates electron density primarily through a positive inductive (+I) effect and hyperconjugation.[14][15] This effect is less powerful than the resonance donation from the methoxy group but still directs incoming electrophiles to its own ortho (C3, C5) and para (C1) positions.

Synergistic Effects and Steric Hindrance:

In 4-ethylanisole, the methoxy group is the dominant directing group. Its powerful activating effect makes the positions ortho to it (C2 and C6) the most electron-rich and therefore the most reactive sites for electrophilic attack. The positions ortho to the ethyl group (C3 and C5) are meta to the methoxy group and are thus significantly less activated.

Consequently, the bromination of 4-ethylanisole is overwhelmingly predicted to yield This compound as the major product. Steric hindrance from the methoxy and ethyl groups can influence the reaction rate but does not typically alter this fundamental regiochemical preference.[16][17]

References

- 1. 4-Ethylanisole | SIELC Technologies [sielc.com]

- 2. 4-ethyl anisole, 1515-95-3 [thegoodscentscompany.com]

- 3. scbt.com [scbt.com]

- 4. 4-Ethylanisole, 98+% | Fisher Scientific [fishersci.ca]

- 5. Page loading... [wap.guidechem.com]

- 6. BioOrganics [bioorganics.biz]

- 7. store.p212121.com [store.p212121.com]

- 8. Buy this compound | 99179-98-3 [smolecule.com]

- 9. Directing Effects | ChemTalk [chemistrytalk.org]

- 10. Mechanisms of ortho and para bromo anisole from anisole Explain the reac.. [askfilo.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. atlas.org [atlas.org]

A Senior Application Scientist's Guide to the Green Synthesis of 2-Bromo-4-ethylanisole

Abstract

The synthesis of haloaromatic compounds, such as 2-Bromo-4-ethylanisole, is a cornerstone of pharmaceutical and fine chemical manufacturing. As the chemical industry pivots towards sustainable practices, the development of green synthetic methodologies is not merely an academic exercise but a critical necessity. This technical guide provides an in-depth exploration of environmentally benign methods for the regioselective synthesis of this compound from its precursor, 4-ethylanisole. Moving beyond traditional protocols that rely on hazardous molecular bromine and chlorinated solvents, we will dissect modern approaches that leverage safer reagents, greener solvents, and alternative energy sources. This document is structured to provide not only step-by-step protocols but also the underlying mechanistic principles and comparative data, empowering researchers to implement safer, more efficient, and sustainable bromination strategies in their laboratories.

The Imperative for Greener Bromination Strategies

This compound is a valuable substituted anisole intermediate in various chemical applications, including the synthesis of biologically active compounds.[1][2] The traditional approach to its synthesis involves the direct electrophilic aromatic substitution of 4-ethylanisole using molecular bromine (Br₂), often in chlorinated solvents like carbon tetrachloride (CCl₄) and sometimes requiring a Lewis acid catalyst.[1][3]

Drawbacks of Traditional Bromination:

-

Hazardous Reagents: Molecular bromine is a highly toxic, corrosive, and volatile liquid, posing significant handling and transportation risks.[4]

-

Stoichiometric Waste: Classical bromination generates at least one equivalent of hydrogen bromide (HBr) as a byproduct, leading to poor atom economy.[5]

-

Harmful Solvents: The use of chlorinated solvents contributes to environmental pollution and presents occupational health hazards.

-

Lack of Selectivity: Over-bromination is a common side reaction, leading to di- or poly-brominated impurities that complicate purification and reduce yields.[6]

These challenges underscore the critical need for greener alternatives that align with the principles of sustainable chemistry: waste prevention, atom economy, use of less hazardous chemicals, and energy efficiency.[4][7]

Strategic Approaches to Green Bromination of 4-Ethylanisole

The methoxy (-OCH₃) group of 4-ethylanisole is a strong activating, ortho, para-directing group for electrophilic aromatic substitution. Since the para position is blocked by the ethyl group, bromination is strongly directed to the ortho position (C2), yielding the desired this compound. Our green synthesis strategy focuses on three core pillars: employing safer brominating systems, utilizing environmentally benign solvents, and harnessing alternative energy sources to enhance reaction efficiency.

Safer Brominating Agents: In Situ Generation and Solid Carriers

The cornerstone of green bromination is the avoidance of elemental bromine. This is primarily achieved through two effective strategies: using solid, stable N-halo-succinimides or generating the electrophilic bromine species in situ from benign halide salts.

N-Bromosuccinimide (NBS) is a crystalline solid that is significantly safer and easier to handle than liquid bromine.[8][9] It serves as an excellent source of electrophilic bromine for activated aromatic systems. The choice of solvent is critical to achieving high selectivity and reaction rates.

-

Causality of Solvent Choice: While nonpolar solvents like CCl₄ can be used, they often require radical initiators and risk undesirable benzylic bromination on the ethyl group.[8] Polar aprotic solvents, such as acetonitrile (CH₃CN), have been shown to dramatically enhance the rate of electrophilic aromatic substitution on the ring while suppressing side-chain reactions.[3][10] Acetonitrile polarizes the N-Br bond of NBS, increasing the electrophilicity of the bromine atom and facilitating the attack by the electron-rich anisole ring.[11]

Workflow: NBS Bromination in Acetonitrile

Caption: General workflow for the green bromination of 4-ethylanisole using NBS.

This approach utilizes a stable bromide salt (e.g., NaBr, KBr, NH₄Br) as the bromine source and an environmentally benign oxidant to generate the electrophilic brominating species in situ. Hydrogen peroxide (H₂O₂) is an ideal green oxidant as its only byproduct is water.[12][13]

-

Mechanism Insight: In an acidic medium (provided by HBr or an acid catalyst), hydrogen peroxide oxidizes the bromide anion (Br⁻) to an electrophilic bromine species (conceptually Br⁺, often as HOBr or Br₂).[14][15] This reactive species is immediately consumed by the substrate, keeping the standing concentration of hazardous free bromine near zero.

Mechanism: H₂O₂/HBr Oxidative Bromination

Caption: Simplified mechanism of oxidative bromination with H₂O₂/HBr.

Alternative Energy Sources: Accelerating Green Reactions

To further enhance the green credentials of the synthesis, alternative energy sources like ultrasound and microwave irradiation can be employed. These techniques often lead to dramatically reduced reaction times, lower energy consumption, and improved yields compared to conventional heating.[4][7]

-

Ultrasound-Assisted Synthesis: Sonication promotes reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized high temperatures and pressures, enhancing mass transfer and accelerating the reaction rate without raising the bulk temperature of the medium.[16][17] This is particularly effective for heterogeneous reactions.

-

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to a significant reduction in reaction times from hours to minutes.[7] This can minimize the formation of byproducts that may occur during prolonged heating.

Comparative Analysis of Synthesis Protocols

The following table summarizes and compares various methods for the synthesis of this compound, with a focus on green chemistry metrics. Data for 4-ethylanisole is supplemented with results from closely related activated anisoles where specific data is not available.

| Method | Brominating System | Solvent | Conditions | Yield | Green Chemistry Advantages |

| Traditional | Br₂ / Lewis Acid | CCl₄ or CH₂Cl₂ | 0°C to RT | ~70-85% | Well-established, but not green. |

| Green (NBS) | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp, 0.5-2h | >90%[10][18] | Avoids liquid Br₂, high regioselectivity, milder conditions, safer solid reagent. |

| Green (Oxidative) | NaBr / H₂O₂ | H₂O / CH₃CN | 65-70°C, 6h | Good to Excellent[12][19] | Uses benign oxidant (H₂O₂), water as byproduct, stable bromide salt source. |

| Green (Ultrasound) | NaBr / H₂O₂ | Ethanol/Water | Sonication, RT, 15-30 min | Excellent | Extremely rapid reaction times, low energy input, mild conditions.[19] |

| Green (Microwave) | NBS / K-10 Clay | Tetrabutylammonium Bromide (TBAB) | Microwave, 100°C, 2-5 min | >90%[20][21] | Drastically reduced reaction times, potential for solvent-free conditions. |

Detailed Experimental Protocols

As a Senior Application Scientist, it is understood that a protocol's value lies in its reproducibility and clarity. The following are detailed, self-validating methodologies for the green synthesis of this compound.

Protocol 1: Regioselective Bromination using NBS in Acetonitrile

This protocol is prized for its simplicity, mild conditions, and high regioselectivity.[10][18]

Materials:

-

4-Ethylanisole (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Acetonitrile (CH₃CN)

-

Deionized Water

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

Procedure:

-

To a solution of 4-ethylanisole (1.0 mmol) in acetonitrile (2 mL) at room temperature, add N-bromosuccinimide (1.05 mmol) in one portion.

-

Stir the resulting mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water (10 mL).

-

Extract the aqueous mixture with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to afford pure this compound.

Protocol 2: Ultrasound-Assisted Oxidative Bromination

This method leverages sonication to achieve an extremely rapid and efficient synthesis at room temperature.[19]

Materials:

-

4-Ethylanisole (1.0 equiv)

-

Sodium Bromide (NaBr) (1.2 equiv)

-

30% Hydrogen Peroxide (H₂O₂) (2.0 equiv)

-

Ethanol

-

Deionized Water

Procedure:

-

In a suitable flask, dissolve 4-ethylanisole (1.0 mmol) and sodium bromide (1.2 mmol) in a 1:1 mixture of ethanol and water (4 mL).

-

Place the flask in an ultrasonic cleaning bath.

-

Slowly add 30% hydrogen peroxide (2.0 mmol) to the mixture while sonicating.

-

Continue sonication at room temperature for 15-30 minutes, monitoring the reaction by TLC.

-

After completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with a saturated solution of sodium thiosulfate to quench any remaining peroxide, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. Purification by chromatography may be performed if necessary.

Conclusion and Future Outlook

The synthesis of this compound can be achieved through numerous pathways that are significantly greener than traditional methods employing elemental bromine. The use of N-Bromosuccinimide in polar aprotic solvents like acetonitrile offers a simple, safe, and highly regioselective route.[10] Furthermore, oxidative bromination systems, particularly when coupled with alternative energy sources like ultrasound, represent a state-of-the-art approach, offering remarkable reaction speed, mild conditions, and an excellent environmental profile.[4][19]

For drug development professionals and researchers, the adoption of these green protocols is not a compromise on efficiency but an enhancement of it. These methods provide high yields, reduce hazardous waste, and improve laboratory safety. The future of aromatic bromination will likely see further development in catalytic systems, the use of flow chemistry for enhanced safety and scalability, and electrochemical methods that generate the brominating agent with just electrons, representing the ultimate in atom economy.[4][22]

References

- 1. Buy this compound | 99179-98-3 [smolecule.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 2-Bromo-4-methylanisole | 22002-45-5 | Benchchem [benchchem.com]

- 4. espublisher.com [espublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. echemi.com [echemi.com]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 12. A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. reddit.com [reddit.com]

- 15. A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. [PDF] Ultrasound-Assisted Synthesis, Antioxidant Activity and Computational Study of 1,3,4-Oxadiazol-2-amines. | Semantic Scholar [semanticscholar.org]

- 18. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ultrasound-Assisted Bromination of Aromatic Rings ... - BV FAPESP [bv.fapesp.br]

- 20. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

Harnessing the Potential of 2-Bromo-4-ethylanisole: A Versatile Scaffold for Modern Medicinal Chemistry

An In-Depth Technical Guide

Abstract

In the landscape of drug discovery, the strategic selection of starting materials is paramount to the successful development of novel therapeutics. Halogenated aromatic compounds, in particular, serve as exceptionally versatile building blocks, offering a reactive handle for a multitude of synthetic transformations. This guide focuses on 2-Bromo-4-ethylanisole, a readily accessible substituted anisole, and explores its untapped potential within medicinal chemistry. While not a widely cited compound in its own right, its structural motifs—a reactive bromine atom for cross-coupling, a methoxy group for hydrogen bonding, and an ethyl group for lipophilic interactions—position it as a privileged scaffold for generating diverse compound libraries. This whitepaper provides a forward-looking analysis of its application in key therapeutic areas, supported by detailed synthetic protocols, proposed screening cascades, and a discussion of the underlying chemical principles that make it a valuable tool for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Halogenated Scaffolds

The incorporation of bromine into organic molecules is a cornerstone of modern synthetic and medicinal chemistry.[1] The bromine atom serves as a highly efficient synthetic handle, particularly for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[2][3] These reactions are fundamental to constructing the complex carbon-carbon and carbon-heteroatom bonds that define the architecture of most small-molecule drugs.

This compound (CAS No. 99179-98-3) emerges as a scaffold of significant interest.[4][5][6] It combines three key features:

-

Ortho-Bromine: The bromine atom is positioned for facile participation in cross-coupling reactions, allowing for the introduction of a wide array of substituents to explore the chemical space around the core.

-

Para-Ethyl Group: This lipophilic group can probe hydrophobic pockets within a target protein's binding site, potentially enhancing binding affinity and modulating pharmacokinetic properties.

-

Methoxy Group: A common feature in bioactive molecules, the methoxy group can act as a hydrogen bond acceptor and influence the conformation of adjacent substituents through steric and electronic effects.

This guide will dissect the potential of this compound, not as an end-product, but as a pivotal starting point for creating novel chemical entities with therapeutic promise.

Physicochemical Properties

A foundational understanding of a starting material's properties is critical for its effective use in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 99179-98-3 | [4][5][6] |

| Molecular Formula | C₉H₁₁BrO | [4][5] |

| Molecular Weight | 215.09 g/mol | [4][5] |

| IUPAC Name | 2-bromo-4-ethyl-1-methoxybenzene | [4] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Purity | Typically ≥95% | [7] |

Synthetic Utility: A Gateway to Molecular Diversity

The primary value of this compound lies in its reactivity. The carbon-bromine bond is the key site for elaboration, enabling chemists to rapidly generate analogues for structure-activity relationship (SAR) studies.

Core Synthesis

The parent compound is typically synthesized via electrophilic aromatic substitution, specifically the bromination of 4-ethylanisole.[4] The methoxy group is a strong ortho-, para-director; since the para position is occupied by the ethyl group, bromination is directed to the ortho position.

Caption: Synthetic route to this compound.

Key Coupling Reactions

The true potential is unlocked through subsequent reactions. The bromo-substituent makes the scaffold an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions.

Caption: Key cross-coupling reactions using the scaffold.

This versatility allows for the strategic introduction of groups known to interact with specific biological targets. For instance, attaching heterocycles via Suzuki coupling is a common strategy for developing kinase inhibitors, while introducing amines via Buchwald-Hartwig coupling is often used in the synthesis of GPCR ligands.

Application Focus: Designing Novel Kinase Inhibitors

Rationale: The 2,4-disubstituted anisole core is a common feature in many approved kinase inhibitors. The methoxy group can form a critical hydrogen bond with the "hinge" region of the kinase ATP-binding site, while the substituents at the 2- and 4-positions can be tailored to occupy the adjacent hydrophobic pockets, thereby conferring potency and selectivity.

Hypothetical Signaling Pathway and Inhibition

A hypothetical inhibitor derived from this compound could function by blocking the ATP binding site of a receptor tyrosine kinase (RTK), preventing autophosphorylation and downstream signaling that leads to cell proliferation.

Caption: Competitive inhibition of an RTK signaling pathway.

Experimental Protocol: Synthesis of a Biaryl Derivative via Suzuki Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Objective: To synthesize 2-Aryl-4-ethylanisole derivative for biological screening.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.03 equiv)

-

2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)

-

Toluene and Ethanol (e.g., 3:1 mixture)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.03 equiv).

-

Solvent Addition: Add the toluene/ethanol solvent mixture to the flask to create a solution with a concentration of approximately 0.1 M with respect to the starting bromide.

-

Base Addition: Add the 2M aqueous Na₂CO₃ solution (3.0 equiv) to the reaction mixture.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Broader Therapeutic Potential

Beyond kinase inhibition, the structural features of this compound derivatives make them suitable for targeting other classes of proteins.

-

Antimicrobial Agents: The presence of a halogenated aromatic ring is a known feature in many antimicrobial compounds.[4] The lipophilic nature of the scaffold can aid in penetrating bacterial cell membranes. Further derivatization could lead to potent antibacterial or antifungal agents.[1]

-

GPCR Ligands: By introducing basic amine functionalities via Buchwald-Hartwig amination, derivatives can be designed to target G-protein coupled receptors, such as serotonin or dopamine receptors, which are key targets for neurological and psychiatric disorders.

-

Anti-inflammatory Agents: The scaffold can be elaborated to mimic structures of known anti-inflammatory drugs. For example, related pyrimidine structures containing bromophenyl groups have shown significant anti-inflammatory and analgesic activity.[8]

Conclusion and Future Outlook

This compound represents a strategic and economically viable starting point for medicinal chemistry campaigns. Its value is not in its intrinsic biological activity, but in its potential as a versatile building block. The ability to perform robust and predictable chemical modifications, primarily through palladium-catalyzed cross-coupling, allows for the rapid and efficient exploration of chemical space around a privileged core.

For researchers in drug discovery, this compound offers a reliable platform to:

-

Generate diverse libraries of novel compounds.

-

Conduct systematic SAR studies for target validation and lead optimization.

-

Develop potential therapeutics across multiple areas, including oncology, infectious diseases, and neurology.

The insights and protocols provided in this guide serve as a foundational blueprint for unlocking the considerable potential of this underutilized chemical scaffold.

References

- 1. Account Suspended [tethyschemical.com]

- 2. 2-Bromo-4-methylanisole | 22002-45-5 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Buy this compound | 99179-98-3 [smolecule.com]

- 5. guidechem.com [guidechem.com]

- 6. BioOrganics [bioorganics.biz]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Synthon: A Technical Guide to 2-Bromo-4-ethylanisole in Modern Organic Synthesis

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Applications of 2-Bromo-4-ethylanisole.

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound, a substituted aromatic compound, has emerged as a versatile and highly valuable synthon, particularly in the realms of pharmaceutical discovery and materials science. This technical guide provides an in-depth exploration of the chemical properties, synthesis, and key applications of this compound, offering field-proven insights for professionals engaged in cutting-edge research and development.

Core Characteristics of this compound

This compound (CAS No. 99179-98-3) is a halogenated anisole derivative with the molecular formula C₉H₁₁BrO.[1][2] Its structure, featuring a bromine atom ortho to a methoxy group and para to an ethyl group on a benzene ring, provides a unique combination of steric and electronic properties that dictate its reactivity and utility as a synthetic intermediate.

| Property | Value | Source |

| Molecular Weight | 215.09 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Purity | ≥95% | [4] |

| InChI Key | VPDXTNZWHRBQJL-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CCC1=CC(=C(C=C1)OC)Br | [3] |

The presence of the bromine atom offers a reactive handle for a multitude of cross-coupling reactions, while the methoxy and ethyl groups influence the regioselectivity of these transformations and can be pivotal for molecular recognition in biological targets.

Synthesis of this compound: A Protocol Grounded in Electrophilic Aromatic Substitution

The most common and efficient method for the synthesis of this compound is through the electrophilic aromatic substitution of 4-ethylanisole.[1] The methoxy group is a strong activating group and an ortho-, para-director. Since the para position is occupied by the ethyl group, bromination occurs selectively at one of the ortho positions.

Detailed Experimental Protocol: Bromination of 4-Ethylanisole

This protocol is based on established methods for the bromination of activated aromatic rings.

Materials:

-

4-Ethylanisole

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Suitable solvent (e.g., Dichloromethane (CH₂Cl₂), Carbon tetrachloride (CCl₄), or Acetic Acid)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 4-ethylanisole (1.0 equivalent) in the chosen solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise or a solution of Bromine (1.05 equivalents) in the same solvent dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained at or below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices: The use of a non-polar solvent like dichloromethane or carbon tetrachloride is common for bromination reactions. The reaction is performed at a low temperature to control the exothermicity and to minimize the formation of side products. The workup with sodium thiosulfate is a critical step to safely neutralize the corrosive and volatile bromine.

Key Synthetic Transformations: Harnessing the Reactivity of this compound

The bromine atom in this compound is the gateway to a vast array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents. These reactions are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The versatility of this compound is most evident in its application in various palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and efficient means to construct complex molecular scaffolds with high functional group tolerance.[5]

The Suzuki-Miyaura coupling reaction is a robust method for the formation of biaryl compounds by coupling an organoboron reagent with an organic halide.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki Coupling with Phenylboronic Acid

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (2.0 equiv).[6]

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.[6]

-

Heat the reaction mixture to 80-100 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

The choice of ligand, base, and solvent system is crucial and often requires optimization for specific substrates to achieve high yields.[7]

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmaceuticals.[8][9]

Catalytic Cycle: Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Amination with Aniline

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).[8][10]

-